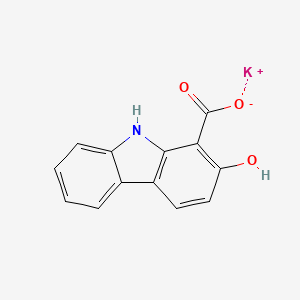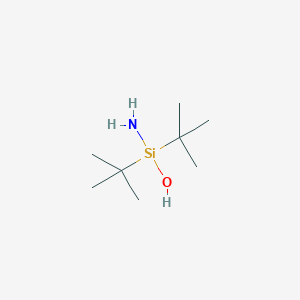![molecular formula C8H19NSi B14364223 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine CAS No. 91076-49-2](/img/structure/B14364223.png)
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine is an organic compound that features a trimethylsilyl group attached to an imine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine typically involves the reaction of a primary amine with a trimethylsilyl-containing reagent. One common method is the reaction of 2-methylpropan-1-imine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are carefully controlled to ensure the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form the corresponding amine.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Medicine: Investigated for its role in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine involves its interaction with various molecular targets. The trimethylsilyl group provides steric protection, making the imine group less reactive under certain conditions. This allows for selective reactions to occur, facilitating the synthesis of complex molecules. The imine group can act as a nucleophile or electrophile, depending on the reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropan-1-imine: Lacks the trimethylsilyl group, making it more reactive.
N-[(Trimethylsilyl)methyl]propan-1-imine: Similar structure but without the methyl group on the imine carbon.
Trimethylsilyl chloride: Used as a reagent in the synthesis of the compound.
Uniqueness
2-Methyl-N-[(trimethylsilyl)methyl]propan-1-imine is unique due to the presence of both a trimethylsilyl group and an imine group. This combination provides a balance of reactivity and stability, making it a valuable compound in various synthetic applications.
Properties
CAS No. |
91076-49-2 |
|---|---|
Molecular Formula |
C8H19NSi |
Molecular Weight |
157.33 g/mol |
IUPAC Name |
2-methyl-N-(trimethylsilylmethyl)propan-1-imine |
InChI |
InChI=1S/C8H19NSi/c1-8(2)6-9-7-10(3,4)5/h6,8H,7H2,1-5H3 |
InChI Key |
TVJIIHUWIFPBTA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=NC[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methyl-2,8,9-trioxa-1lambda~5~-phosphabicyclo[3.3.1]nonan-1-one](/img/structure/B14364144.png)
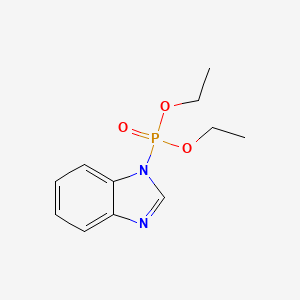

![4-[(Methylcarbamoyl)amino]-N-(4-methylpyridin-2-yl)benzamide](/img/structure/B14364178.png)
![1H-Indeno[1,2-b]pyridine-2,4(3H,5H)-dione](/img/structure/B14364182.png)
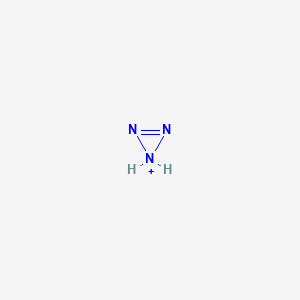
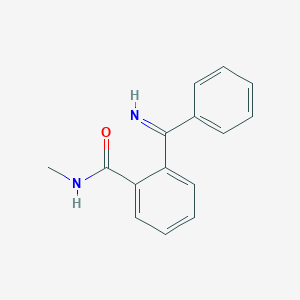
![1-(4'-Methyl[1,1'-biphenyl]-4-yl)propan-1-one](/img/structure/B14364200.png)
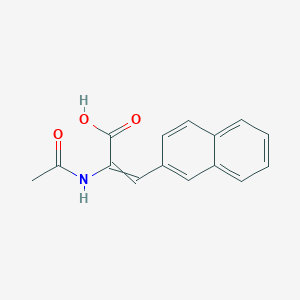
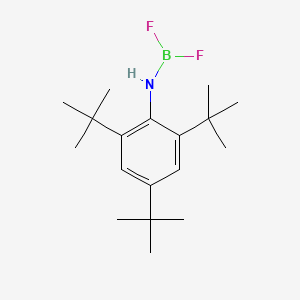
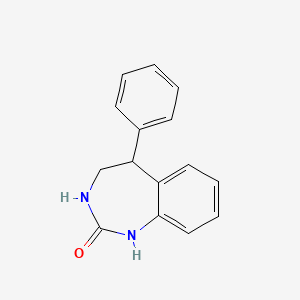
![2,5-Pyrrolidinedione, 1-[2-(bromomethyl)phenyl]-](/img/structure/B14364215.png)
